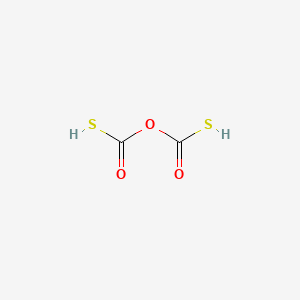
Dithiodicarbonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiodicarbonic acid is an organosulfur compound with the formula ( \text{C}_2\text{H}_2\text{O}_2\text{S}_2 ) It is characterized by the presence of two sulfur atoms and two carbonyl groups, making it a unique dicarboxylic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dithiodicarbonic acid can be synthesized through the oxidation of xanthates. For instance, the oxidation of sodium ethylxanthate or potassium ethylxanthate can yield this compound . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Dithiodicarbonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids or other sulfur-containing derivatives.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Dithiodicarbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The mechanism of action of dithiodicarbonic acid involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals, which can then participate in catalytic or inhibitory processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Dithiocarbamates: These compounds also contain sulfur and have similar coordination properties, making them useful in similar applications.
Dicarboxylic Acids: Compounds like oxalic acid and succinic acid share the dicarboxylic acid structure but lack the sulfur atoms, leading to different chemical behaviors.
Uniqueness: Dithiodicarbonic acid’s uniqueness lies in its combination of sulfur and carbonyl groups, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
33305-36-1 |
|---|---|
Molekularformel |
C2H2O3S2 |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
sulfanylcarbonyloxymethanethioic S-acid |
InChI |
InChI=1S/C2H2O3S2/c3-1(6)5-2(4)7/h(H,3,6)(H,4,7) |
InChI-Schlüssel |
XUGRKBHZKBMIIL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(OC(=O)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


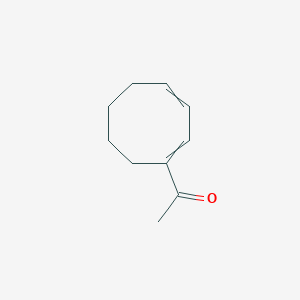
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
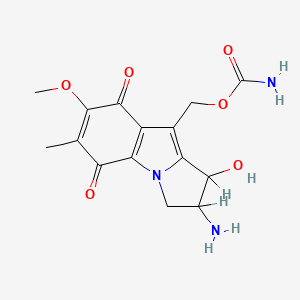
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
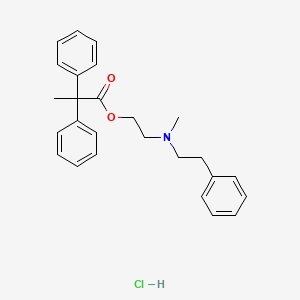
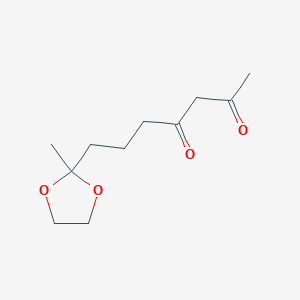


![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
